molecular formula C18H21N5O4 B14939370 ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate

ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate

Cat. No.: B14939370
M. Wt: 371.4 g/mol
InChI Key: GYFUNULOHDFYKS-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate involves multiple steps. One common method includes the condensation of a β-dicarbonyl compound with an amine to form the pyrimidine ring, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The final step involves esterification to introduce the ethyl propanoate group .

Industrial Production Methods

Industrial production of this compound typically involves the use of microwave irradiation to accelerate the reaction rates and improve yields. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate is a complex heterocyclic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Compound Overview

  • Name : this compound
  • Molecular Formula : C₁₈H₂₁N₅O₄
  • IUPAC Name : Ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridin-5-yl]propanoate
  • SMILES : CCOC(CCC1=C(C)NC(NN(C2=O)c3nc(C)cc(C)n3)=C2C1=O)=O

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazolo[3,4-b]pyridine core followed by functionalization to introduce the ethyl propanoate moiety. Various methodologies have been reported in the literature for synthesizing related compounds using microwave irradiation and other techniques to enhance yield and efficiency .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related pyrazolo[3,4-b]pyridines. For instance:

  • In Vitro Studies : Compounds similar to ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl...] exhibit cytotoxic effects against various cancer cell lines. A concentration of 6.25 μM has shown significant activity against breast carcinoma cells .

Research indicates that these compounds may exert their effects through:

  • Inhibition of Key Kinases : Docking studies have demonstrated strong binding affinities to serine/threonine kinase AKT1 and Orexetine type 2 receptor (Ox2R), which are crucial in cancer cell signaling pathways .
  • Molecular Dynamics : Simulations suggest that these compounds can stabilize protein-ligand interactions that disrupt cancer cell proliferation .

Other Biological Activities

The biological spectrum of this compound extends beyond anticancer properties:

  • Antiparasitic Activity : Some derivatives have shown efficacy against Trypanosoma species and Plasmodium falciparum, indicating potential use in treating diseases like Chagas and malaria .
  • Antioxidant and Antibacterial Effects : Related compounds have demonstrated significant antioxidant properties and activity against various bacterial strains .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityIn vitro evaluation of cytotoxicitySignificant cytotoxic effects at low concentrations against breast carcinoma cells .
Molecular Docking StudyInteraction with cancer-related proteinsStrong binding energies with AKT1 and Ox2R suggest potential therapeutic targets .
Antiparasitic EvaluationEfficacy against TrypanosomaNotable antiparasitic activity observed in laboratory settings .

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-1,7-dihydropyrazolo[3,4-b]pyridin-5-yl]propanoate

InChI

InChI=1S/C18H21N5O4/c1-5-27-13(24)7-6-12-11(4)21-16-14(15(12)25)17(26)23(22-16)18-19-9(2)8-10(3)20-18/h8H,5-7H2,1-4H3,(H2,21,22,25)

InChI Key

GYFUNULOHDFYKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(NC2=C(C1=O)C(=O)N(N2)C3=NC(=CC(=N3)C)C)C

Origin of Product

United States

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